molecular formula C7H14ClNO B2948433 2-Oxabicyclo[2.2.2]octan-4-amine;hydrochloride CAS No. 2411312-48-4

2-Oxabicyclo[2.2.2]octan-4-amine;hydrochloride

Cat. No. B2948433
CAS RN: 2411312-48-4
M. Wt: 163.65
InChI Key: RMGNOCMBJZNUHH-UHFFFAOYSA-N
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Description

“2-Oxabicyclo[2.2.2]octan-4-amine;hydrochloride” is a chemical compound with the molecular formula C7H14ClNO . It is a derivative of 2-oxabicyclo[2.2.2]octane, a bioisostere of the phenyl ring .


Synthesis Analysis

The synthesis of 2-oxabicyclo[2.2.2]octane derivatives involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . The stereochemistry of the alicyclic structures can be regulated by varying the polymerization conditions .


Molecular Structure Analysis

The InChI code for “2-Oxabicyclo[2.2.2]octan-4-amine;hydrochloride” is 1S/C7H13NO.ClH/c8-7-3-1-6(2-4-7)9-5-7;/h6H,1-5,8H2;1H . This indicates that the compound contains a seven-membered ring with an oxygen atom and an amine group attached .


Chemical Reactions Analysis

The key chemical reaction involved in the formation of 2-oxabicyclo[2.2.2]octane derivatives is the iodocyclization of cyclohexane-containing alkenyl alcohols . This reaction forms a seven-membered ring with an oxygen atom and an amine group .


Physical And Chemical Properties Analysis

The molecular weight of “2-Oxabicyclo[2.2.2]octan-4-amine;hydrochloride” is 163.65 . The compound is likely to be a solid at room temperature, given its structural similarity to other alicyclic compounds .

Scientific Research Applications

I have found some information on the compound 2-Oxabicyclo[2.2.2]octan-4-amine hydrochloride and its potential applications in scientific research. Below are six unique applications, each detailed in its own section:

Intermediate Synthesis

This compound has been used as an intermediate in the synthesis of various chemical structures. During investigations of reaction mechanisms, possible intermediates like this compound were synthesized and detected in reaction mixtures by GC-MS methods .

Bioisostere Development

The structure of 2-Oxabicyclo[2.2.2]octan-4-amine hydrochloride has been analyzed for its potential as a bioisostere, which is a molecule that can mimic the biological properties of another while possessing different physical and chemical properties . This can lead to the development of new pharmaceuticals with improved efficacy and safety profiles.

Ring-opening Polymerization

This compound has been investigated for its use in ring-opening polymerization (ROP) processes. Systematic studies on the ROP of related structures under various conditions have been reported, which could lead to new materials with unique properties .

Physicochemical Property Improvement

The design of 2-Oxabicyclo[2.2.2]octan-4-amine hydrochloride is based on improving physicochemical properties compared to previously used bioisosteres . This can enhance drug formulation by improving solubility, stability, or absorption.

Chemical Analysis and Detection

As an intermediate, this compound can be used in chemical analysis and detection methods such as GC-MS, aiding in the identification and quantification of complex chemical reactions .

Material Science Research

The unique structure of this compound may offer advantages in material science research, particularly in the synthesis of new polymers or materials with specific desired characteristics .

Future Directions

The use of 2-oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring opens new horizons in medicinal chemistry . The design, synthesis, and validation of its derivatives, such as “2-Oxabicyclo[2.2.2]octan-4-amine;hydrochloride”, could lead to the development of new drugs with improved physicochemical properties .

properties

IUPAC Name

2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-7-3-1-6(2-4-7)9-5-7;/h6H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRFHSQRSLBEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1OC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxabicyclo[2.2.2]octan-4-amine;hydrochloride

CAS RN

2411312-48-4
Record name 2-oxabicyclo[2.2.2]octan-4-amine hydrochloride
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